LogP Differentiation: Intermediate Lipophilicity Balances CNS Permeability and Aqueous Solubility
The target compound exhibits a computed LogP of 1.4853, positioning it at an intermediate lipophilicity that avoids the extremes of the comparator set. This value sits below that of N-(propan-2-yl)-1-propylpiperidin-4-amine (CAS 1019596-34-9; LogP 1.8588, Δ = +0.37) and substantially below the highly lipophilic N-(3-methylbutyl)-1-propylpiperidin-4-amine (CAS 1019549-58-6; LogP 2.4965, Δ = +1.01), while remaining above the more hydrophilic N-(2-methoxyethyl)-1-propylpiperidin-4-amine (CAS 416870-59-2; LogP 1.0968, Δ = −0.39) and the parent scaffold 1-propylpiperidin-4-amine (CAS 42389-59-3; LogP 0.28, Δ = −1.21) . Within the empirically established optimal LogP range of 1–3 for CNS drug candidates (as defined by CNS MPO scoring guidelines), the target compound's LogP of ~1.49 falls comfortably within this window, whereas the parent scaffold (LogP 0.28) falls below it and the isopentyl analog (LogP 2.50) approaches the upper boundary [1].
| Evidence Dimension | Octanol-water partition coefficient (LogP, computed) |
|---|---|
| Target Compound Data | LogP = 1.4853 (LeYan computed) |
| Comparator Or Baseline | N-(propan-2-yl)-1-propylpiperidin-4-amine: LogP 1.8588; N-(2-methoxyethyl)-1-propylpiperidin-4-amine: LogP 1.0968; N-(3-methylbutyl)-1-propylpiperidin-4-amine: LogP 2.4965; N-(furan-2-ylmethyl)-1-propylpiperidin-4-amine: LogP 2.2436; 1-propylpiperidin-4-amine: LogP 0.28 (Fluorochem) |
| Quantified Difference | ΔLogP range: −1.21 to +1.01 vs. comparators; target LogP (1.49) is closest to the isopropyl analog (1.86, Δ +0.37) |
| Conditions | Computed LogP values from vendor databases (LeYan, Fluorochem); calculation algorithm may vary between sources |
Why This Matters
An intermediate LogP within the CNS-favorable range (1–3) suggests the target compound may offer a superior balance of passive membrane permeability and aqueous solubility for neuropharmacology screening compared to analogs with more extreme lipophilicity values.
- [1] Wager TT, Hou X, Verhoest PR, Villalobos A. Moving beyond rules: the development of a central nervous system multiparameter optimization (CNS MPO) approach to enable alignment of druglike properties. ACS Chem Neurosci. 2010;1(6):435-449. doi:10.1021/cn100008c. View Source
